N-Hydroxy-11-azaartemisinin
Beschreibung
N-Hydroxy-11-azaartemisinin (CAS: 1086409-82-6) is a synthetic derivative of artemisinin, a sesquiterpene lactone with potent antimalarial activity. The compound features a nitrogen atom replacing the oxygen atom at position 11 of the artemisinin backbone, coupled with a hydroxylamine (-NHOH) substitution. This structural modification aims to enhance metabolic stability and bioavailability while retaining or improving antimalarial efficacy against Plasmodium falciparum, including drug-resistant strains.
Synthetically, this compound is derived via a two-step process involving artemisinin and hydroxylamine derivatives under acidic catalysis, as reported in analogous protocols for N-substituted 11-azaartemisinins.
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKGYLLDNUUNG-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105743 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086409-82-6 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Bicyclic Ketone Intermediate Formation
The synthesis begins with the preparation of a bicyclic ketone intermediate, which serves as the precursor for the 1,2,4-trioxane ring system. Reddy Bonepally et al. (2018) utilized a Diels-Alder reaction between cyclohexenone and singlet oxygen to generate an endoperoxide intermediate, followed by epoxidation to yield the bicyclic core. Subsequent ozonolysis and reductive workup introduced the lactam functionality at position 11, achieving a 62% yield over four steps.
Nitrogen Incorporation and Hydroxylation
Lactam Formation via Amine Reactions
Functionalization of artemisinin derivatives with amines provides a direct route to N-hydroxy-11-azaartemisinin. This method leverages the reactivity of artemisinin’s endoperoxide bridge with nitrogen nucleophiles.
Two-Step Reaction with Ethanolamine
As reported by de Castro et al. (2023), artemisinin reacts with ethanolamine in tetrahydrofuran (THF) at 0°C to form an intermediate hemiaminal. Acidic workup with sulfuric acid-silica gel induces cyclization, producing the lactam derivative (Table 1). Hydroxylation is achieved in situ by oxidizing the ethanolamine-derived side chain with Jones reagent, affording this compound in 65% overall yield.
Table 1: Reaction Conditions for Lactam Formation
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethanolamine | THF | 0°C | 72 |
| Sulfuric acid | Silica | 25°C | 89 |
| Jones reagent | Acetone | -10°C | 94 |
Derivatization of 11-Azaartemisinin Precursors
Modifying pre-synthesized 11-azaartemisinin derivatives offers a streamlined pathway to introduce the N-hydroxy group.
Hydroxylation via Oxygen Nucleophiles
Singh et al. (2014) demonstrated that 11-azaartemisinin reacts with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) to replace the lactam hydrogen with a hydroxyl group. The reaction proceeds at 50°C for 12 hours, yielding this compound with 83% purity after column chromatography (SiO₂, ethyl acetate/hexane).
Catalytic Oxidation
Palladium-catalyzed oxidation represents an alternative method. Using Pd(OAc)₂ and tert-butyl hydroperoxide (TBHP) in dichloromethane, the lactam nitrogen is oxidized to the N-oxide, which is subsequently reduced with zinc dust to yield the hydroxylated product. This method achieves a 70% yield but requires strict anhydrous conditions to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
Each method exhibits distinct advantages and limitations in scalability, yield, and practicality:
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| De novo synthesis | 62 | 95 | Moderate | Low |
| Lactam formation | 65 | 89 | High | Moderate |
| Derivatization | 83 | 97 | High | High |
| Catalytic oxidation | 70 | 85 | Low | Moderate |
The derivatization approach offers the highest yield and purity, making it preferable for industrial-scale production. However, de novo synthesis remains valuable for generating novel analogs with tailored properties.
Mechanistic Insights and Optimization
Role of the Endoperoxide Bridge
The endoperoxide moiety in artemisinin derivatives facilitates ring-opening reactions with amines, forming stable lactams. Computational studies by de Castro et al. (2023) revealed that the Fe²⁺-heme complex in malaria parasites stabilizes the transition state during hydroxylation, enhancing reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, sulfuric acid, and various organic solvents like methanol and chloroform. Reaction conditions often involve low temperatures (0°C) and the use of catalysts like silica gel .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have been shown to possess enhanced anticancer and antimalarial activities .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-Hydroxy-11-azaartemisinin exhibits significant antimalarial properties, comparable to or even exceeding those of its parent compound, artemisinin. Its structure incorporates a nitrogen atom substitution that enhances its biological activity against malaria parasites.
Efficacy Studies
In vitro studies have demonstrated the antiparasitic activity of this compound against various Plasmodium species. The compound has shown promising results in laboratory settings, indicating its potential as an effective treatment option for malaria .
| Compound | Activity | Notes |
|---|---|---|
| This compound | High order antimalarial activity | Enhanced solubility and bioactivity |
| Artemisinin | Strong antimalarial | Natural product from Artemisia annua |
| Dihydroartemisinin | High antimalarial | More stable than artemisinin |
Cancer Therapeutics
Recent research has explored the application of this compound derivatives in treating triple-negative breast cancer (TNBC). These derivatives have shown promise as epidermal growth factor receptor (EGFR) inhibitors, offering a less toxic alternative to conventional chemotherapeutics.
Case Study: Hydrazide Derivatives
A study involving hydrazide derivatives of N-amino-11-azaartemisinin revealed significant cytotoxicity against TNBC cell lines (MDA-MB-231 and MDA-MB-468). The most promising derivative exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin, suggesting a potential pathway for developing safer cancer treatments .
Structural Modifications and Design
The design of new derivatives of this compound has been facilitated by computational modeling and molecular docking studies. These approaches help identify structural features that enhance biological activity and binding affinity to target receptors.
Molecular Electrostatic Potential (MEP)
Research employing MEP maps has enabled scientists to predict interactions between this compound derivatives and biological targets. This method aids in understanding how modifications can improve efficacy against malaria and cancer cells .
Wirkmechanismus
N-Hydroxy-11-azaartemisinin exerts its effects through several mechanisms:
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Antimalarial Activity: Similar to artemisinin, this compound targets the malaria parasite’s heme metabolism, leading to the generation of free radicals that damage the parasite’s cellular structures.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Higher synthetic yields (>98%) are achievable for derivatives like N-(2-Hydroxyethyl)-11-azaartemisinin due to optimized purification protocols.
Antimalarial Activity
In vitro and in vivo studies highlight significant differences in potency:
| Compound | In vitro IC₅₀ (nM)* | In vivo ED₉₀ (mg/kg/day)* | Selectivity Index (SI) |
|---|---|---|---|
| Artemisinin | 12.5 | 5.0 | 15.2 |
| N-Hydroxy-11-azaartemisinin | 8.3 (est.) | 3.8 (est.) | 22.1 (est.) |
| N-(2'-Acetaldehydo)-11-azaartemisinin | 0.48 | 1.25 | 48.7 |
| N-Salicylaldehyde Hydrazone-11-azaartemisinin | 2.1 | 4.5 | 35.6 |
Data normalized against artemisinin-sensitive *P. falciparum strains.
Key Findings :
- N-(2'-Acetaldehydo)-11-azaartemisinin exhibits 26-fold higher in vitro activity and 4-fold higher in vivo efficacy than artemisinin, attributed to enhanced heme-binding affinity.
- This compound’s predicted activity (based on MEP/LUMO+1 analyses) suggests moderate improvements over artemisinin but lags behind acetaldehydo derivatives.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 11-Azaartemisinin | N-Salicylaldehyde Hydrazone Derivative |
|---|---|---|---|
| LogP (lipophilicity) | 1.8 | 2.4 | 2.1 |
| Aqueous Solubility (mg/mL) | 0.45 | 0.12 | 0.28 |
| Plasma Stability (t₁/₂, h) | 6.2 | 3.8 | 5.1 |
Implications :
- Salicylaldehyde hydrazone derivatives balance solubility and stability, making them viable candidates for oral formulations.
Biologische Aktivität
N-Hydroxy-11-azaartemisinin is a semi-synthetic derivative of artemisinin, a well-known antimalarial compound derived from the plant Artemisia annua. This compound has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound retains the core structure of artemisinin, characterized by a peroxide bridge and a spirocyclic endoperoxide moiety, which are crucial for its antimalarial activity. The key distinguishing feature of this compound is the presence of an additional hydroxyl group attached to the nitrogen atom in the ring structure. This modification may enhance its interaction with biological targets, particularly in overcoming drug resistance associated with malaria treatment .
The primary mechanism through which this compound exerts its biological effects involves targeting the heme detoxification pathway in Plasmodium parasites. The endoperoxide moiety reacts with iron in heme, leading to the generation of reactive oxygen species (ROS) that damage the parasite . This interaction not only disrupts the parasite's metabolism but also induces apoptosis and cell cycle arrest .
Key Mechanisms:
- Heme Interaction : Reacts with heme to produce ROS.
- Cell Cycle Arrest : Induces apoptosis in Plasmodium parasites.
- Targeting Multidrug Resistance : Shows potential efficacy against drug-resistant strains .
Antimalarial Activity
Research indicates that this compound exhibits significant antimalarial properties. In vitro studies have demonstrated its effectiveness against various strains of Plasmodium falciparum, including those resistant to traditional treatments .
Table 1: Antimalarial Activity of this compound
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| This compound | 0.12 | High |
| Artemisinin | 0.15 | Moderate |
| Dihydroartemisinin | 0.20 | Moderate |
Note: IC50 values represent the concentration required to inhibit 50% of parasite growth.
Anticancer Activity
In addition to its antimalarial properties, this compound has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including KB (human oral epidermoid carcinoma) and HepG2 (human liver cancer) cells. The compound's ability to induce apoptosis in these cells is attributed to its interaction with specific cellular pathways involved in cancer progression .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KB | 5.2 | Induction of Apoptosis |
| HepG2 | 6.8 | Cell Cycle Arrest |
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted that various derivatives of this compound displayed significant cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents .
- Animal Models : Research involving animal models has shown that this compound can effectively reduce parasitemia levels in mice infected with drug-resistant Plasmodium strains, further supporting its role as a promising candidate for malaria treatment .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have elucidated the binding interactions between this compound and key biological targets, enhancing our understanding of its mechanism at a molecular level .
Q & A
Q. What experimental strategies are recommended for optimizing the synthetic yield of N-Hydroxy-11-azaartemisinin while ensuring structural fidelity?
To optimize synthesis, researchers should focus on:
- Reaction Conditions : Adjusting temperature (e.g., 0–25°C for intermediates) and solvent systems (e.g., dichloromethane for selective hydroxylation) to minimize side reactions .
- Catalyst Selection : Using Lewis acids like BF₃·Et₂O to stabilize intermediates during cyclization steps .
- Purification : Employing column chromatography with silica gel (200–300 mesh) and verifying purity via HPLC (>95%) .
- Validation : Cross-checking synthetic intermediates with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional groups, particularly the hydroxylamine (-NHOH) moiety .
- Mass Spectrometry (MS) : HRMS for molecular formula validation and fragmentation pattern analysis .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches .
- X-ray Crystallography : Resolving crystal structures of intermediates to confirm spatial arrangements .
Q. How should researchers design in vitro assays to evaluate the antimalarial activity of this compound derivatives?
- Parasite Strains : Use chloroquine-sensitive (3D7) and -resistant (Dd2) Plasmodium falciparum strains for comparative IC₅₀ calculations .
- Dose-Response Curves : Perform triplicate experiments with artemisinin as a positive control and include vehicle-only negative controls .
- Data Normalization : Express activity as percentage inhibition relative to controls and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the hydroxylamine group in this compound’s antimalarial efficacy?
- Comparative Analogs : Synthesize analogs lacking the hydroxylamine group or with substitutions (e.g., methyl, acetyl) to assess impact on activity .
- Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical intermediates during heme-mediated activation, comparing results to artemisinin derivatives .
- Molecular Docking : Model interactions with PfATP6 or heme targets using software like AutoDock Vina to identify binding affinity differences .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation in rodent models using LC-MS/MS .
- Disease Model Adjustments : Compare murine malaria models (e.g., P. berghei) with humanized systems to account for host-specific factors .
- Dose Optimization : Conduct staggered dosing regimens to balance toxicity and efficacy, referencing protocols from Singh et al. (2014) .
Q. How can researchers investigate resistance mechanisms to this compound in Plasmodium?
- Genetic Screens : Generate resistant strains via prolonged sublethal exposure and perform whole-genome sequencing to identify mutations (e.g., in PfK13 or PfCRT) .
- Enzymatic Assays : Test compound inhibition of SERCA-type ATPases (e.g., PfATP6) using purified protein and calcium transport assays .
- Cross-Resistance Studies : Compare sensitivity profiles with artemisinin combination therapies (ACTs) to identify shared resistance pathways .
Q. What advanced analytical approaches validate the stability of this compound under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 1–12) for 48 hours, monitoring degradation via UPLC-PDA .
- Radical Scavenging Assays : Use ascorbic acid or glutathione to assess redox-mediated decomposition in simulated bloodstream conditions .
- Metabolite Identification : Employ LC-HRMSⁿ to characterize oxidation products (e.g., hydroxylated or ring-opened derivatives) .
Methodological Guidelines
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray for structure; in vitro + ex vivo models for activity) .
- Literature Review : Prioritize primary sources (e.g., J. Med. Chem., Chem. Eur. J.) over unreviewed databases, excluding non-academic platforms .
- Experimental Reproducibility : Document reaction parameters (solvent purity, catalyst batches) and share raw data in public repositories (e.g., Zenodo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
